2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound "2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of pyrrolopyrimidinone, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential biological activity, possibly related to anti-inflammatory or anti-proliferative effects, as indicated by the studies on similar compounds .
Synthesis Analysis
The synthesis of pyrrolopyrimidinone derivatives typically involves the formation of the pyrrolopyrimidine core followed by various functionalization reactions. For instance, the synthesis of related compounds has been achieved through multi-component reactions, as seen in the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using ketones, ethyl cyanoacetate, sulfur, and formamide . Similarly, the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols involves the introduction of an arylmethylthio group at the 2-position . These methods emphasize step economy and reduced catalyst loading, which are desirable for efficient synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidinones is characterized by a fused pyrrole and pyrimidine ring system. The presence of substituents like ethylthio, phenyl, and m-tolyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets. The structural characterization of similar compounds is typically performed using elemental analysis and spectral data .
Chemical Reactions Analysis
Pyrrolopyrimidinones can undergo various chemical reactions depending on the functional groups present. For example, the synthesis of 2-substituted pyrazolopyrimidinones involves the reduction of nitroso compounds followed by condensation with formamide . The presence of a thioether group, as in the ethylthio substituent, may allow for further functionalization through reactions with electrophiles or nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's pharmacokinetic profile. For instance, the presence of an ethylthio group may increase lipophilicity, potentially enhancing cell membrane permeability . The pharmacological properties of related compounds have been explored, with some showing anti-inflammatory, analgesic, and antimicrobial activities .
Scientific Research Applications
Antifolate Activity and Antitumor Agents
One study focused on synthesizing classical and nonclassical antifolates, including derivatives of pyrrolo[2,3-d]pyrimidines, as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds exhibited significant inhibitory effects on human DHFR and tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has shown significant promise in nonlinear optics (NLO) fields. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies confirm these compounds' structural parameters and NLO properties, suggesting their potential in optoelectronic applications (Hussain et al., 2020).
Synthesis and Biological Evaluation
Several studies have explored the synthesis of novel derivatives with anticipated antimicrobial, antitubercular, and anti-inflammatory activities. These investigations involve synthesizing various pyrimidine and pyrrolopyrimidine derivatives, testing their biological activity against a range of microbial strains, and evaluating their potential as antimicrobial agents (Youssef et al., 2011), (Kamdar et al., 2011).
Novel Synthesis Approaches
Research has also focused on developing novel synthesis approaches for pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions, demonstrating the efficiency and potential environmental benefits of these methods. Such studies contribute to the green chemistry field by optimizing reaction conditions and exploring the properties of the synthesized compounds (Mohsenimehr et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-26-21-23-18-17(15-9-5-4-6-10-15)13-22-19(18)20(25)24(21)16-11-7-8-14(2)12-16/h4-13,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHOPLCNWHYWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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